1,3-Bis(methylsulfonyl)benzene
Overview
Description
1,3-Bis(methylsulfonyl)benzene, also known as 1,3-bis(methylsulphonyl)benzene, is an organic compound with the molecular formula C8H10O4S2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of two methylsulfonyl groups attached to a benzene ring at the 1 and 3 positions. It is a solid at ambient temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 1,3-Bis(methylsulfonyl)benzene may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1,3-bis(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of 1,3-dimethylbenzene (m-xylene) with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure complete sulfonation and oxidation.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods are designed to handle large-scale production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
1,3-Bis(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or other lower oxidation state sulfur compounds.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
1,3-Bis(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(methylsulfonyl)benzene: This compound has sulfonyl groups at the 1 and 4 positions, leading to different chemical and physical properties.
1,2-Bis(methylsulfonyl)benzene: With sulfonyl groups at the 1 and 2 positions, this compound exhibits unique reactivity and applications.
1,3-Bis(ethylsulfonyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
1,3-bis(methylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S2/c1-13(9,10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPSIJNRIUSOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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